molecular formula C15H23NO7 B5030664 2-{[3-(2-ethoxyphenoxy)propyl]amino}ethanol ethanedioate (salt)

2-{[3-(2-ethoxyphenoxy)propyl]amino}ethanol ethanedioate (salt)

Cat. No. B5030664
M. Wt: 329.35 g/mol
InChI Key: AVWYVBJSHBLYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-ethoxyphenoxy)propyl]amino}ethanol ethanedioate (salt) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EPPA and is synthesized by the reaction of 3-(2-ethoxyphenoxy)propylamine with ethylene glycol.

Scientific Research Applications

EPPA has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties. EPPA has also been shown to have antioxidant and anti-inflammatory effects. These properties make EPPA a potential candidate for the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of EPPA is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and reducing oxidative stress. EPPA has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
EPPA has been shown to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. EPPA has also been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

EPPA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EPPA is also relatively non-toxic and has low cytotoxicity. However, EPPA has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to work with. EPPA also has limited stability in solution, which can affect its activity.

Future Directions

There are several potential future directions for research on EPPA. One area of interest is the development of new drugs and therapeutic agents based on EPPA. Another area of interest is the study of EPPA's effects on the immune system and inflammation. Further research is also needed to fully understand the mechanism of action of EPPA and its potential applications in various fields.
In conclusion, EPPA is a chemical compound that has potential applications in various fields. Its antimicrobial, antifungal, and antiviral properties, as well as its antioxidant and anti-inflammatory effects, make it a potential candidate for the development of new drugs and therapeutic agents. Further research is needed to fully understand the mechanism of action of EPPA and its potential applications in various fields.

Synthesis Methods

The synthesis of EPPA involves the reaction of 3-(2-ethoxyphenoxy)propylamine with ethylene glycol in the presence of a catalyst. The reaction results in the formation of EPPA as a white crystalline powder. The purity of the product can be increased by recrystallization using a suitable solvent.

properties

IUPAC Name

2-[3-(2-ethoxyphenoxy)propylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.C2H2O4/c1-2-16-12-6-3-4-7-13(12)17-11-5-8-14-9-10-15;3-1(4)2(5)6/h3-4,6-7,14-15H,2,5,8-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWYVBJSHBLYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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